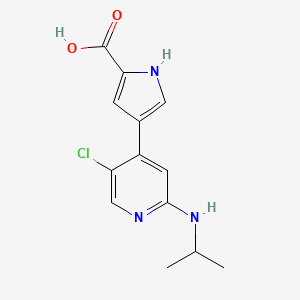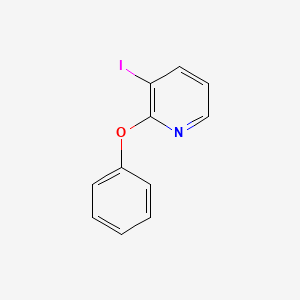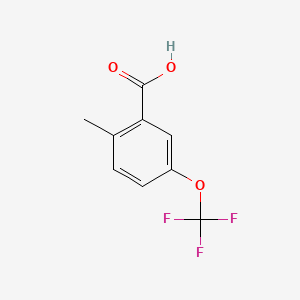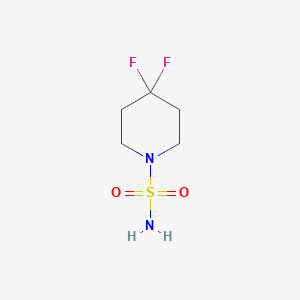![molecular formula C10H14ClN5O B1396940 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332531-58-4](/img/structure/B1396940.png)
1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
説明
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities . They are used in the discovery of novel molecules with excellent agricultural activities . They are also used in the development of energetic materials .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .
Molecular Structure Analysis
The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary. For example, some compounds have attractive single crystal densities of 1.91 and 1.94 g·cm –3 (at 20°C), respectively .
科学的研究の応用
1. Chemical Structure and Stability
- Tautomerism and Structure Analysis : Research by Gubaidullin et al. (2014) examines the tautomerism of aza heterocycles similar to 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. They found that these compounds can exist in a zwitterionic form with a proton localized on a nitrogen atom and negative charge delocalized over a pyrazololate fragment. They also observed that these compounds are stable in crystal form but unstable in solution, leading to a complex mixture of transformation products (Gubaidullin et al., 2014).
2. Application in Corrosion Inhibition
- Corrosion Inhibition for Copper : Sudheer and Quraishi (2015) investigated the inhibition effect of aryl pyrazole pyridine derivatives on copper corrosion in hydrochloric acid systems. Their research suggests the potential application of compounds like this compound in protecting metals from corrosion (Sudheer & Quraishi, 2015).
3. Use in Synthesis of Other Compounds
- Synthesis of Novel Heterocyclic Compounds : Kumar and Mashelker (2007) focused on the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds containing a pyranopyridine moiety. Such research illustrates the role of compounds like this compound as building blocks in the synthesis of other complex heterocyclic structures (Kumar & Mashelker, 2007).
4. Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Research : Compounds related to this compound have been explored for their antimicrobial and anticancer properties. Research conducted by R.V.Sidhaye et al. (2011) synthesized derivatives and evaluated their antimycobacterial activity, indicating potential medical applications (R.V.Sidhaye et al., 2011).
作用機序
Target of Action
The compound belongs to the class of 1,2,4-oxadiazoles and pyrazolopyridines. Compounds in these classes have been found to exhibit a wide range of biological activities, including anticancer , anti-inflammatory , and antioxidant properties.
Mode of Action
Many oxadiazole derivatives have been found to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the biological activities of similar compounds, it could potentially affect pathways related to inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Many oxadiazole derivatives are known to have good bioavailability and stability .
Result of Action
Based on the activities of similar compounds, it could potentially have anti-inflammatory, antioxidant, and anticancer effects .
将来の方向性
The design and synthesis of new energetic compounds have been of interest worldwide for many years. New heterocyclic energetic compounds play an important role, mainly because of their positive heat of formation, thermal stability, and increased oxygen balance over the respective carbocyclic analogs .
生化学分析
Biochemical Properties
1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with caspase enzymes, which are crucial in the process of apoptosis . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and preventing the cleavage of specific cellular proteins . This interaction is essential for its potential use in cancer therapy, where inhibition of apoptosis can lead to the selective killing of cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, the compound has been observed to induce apoptosis by activating caspase-3 and caspase-7 . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . This modulation of cellular processes highlights its potential as a therapeutic agent in oncology .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it binds to the active site of caspase enzymes, inhibiting their activity and preventing the cleavage of cellular proteins . This inhibition leads to the accumulation of pro-apoptotic factors, ultimately triggering apoptosis in cancer cells . Additionally, the compound has been shown to activate certain transcription factors, leading to changes in gene expression that promote cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it undergoes gradual degradation, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can induce lasting changes in cellular function, including sustained cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings underscore the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells by membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins . This subcellular localization is essential for its ability to induce apoptosis and modulate cellular processes .
特性
IUPAC Name |
3-methyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O.ClH/c1-6-12-10(16-14-6)9-7-5-11-4-3-8(7)15(2)13-9;/h11H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEUMZSCIUCJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NN(C3=C2CNCC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


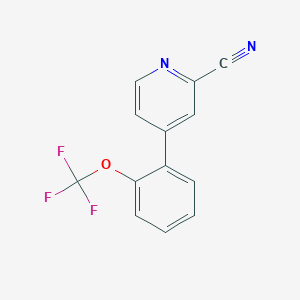
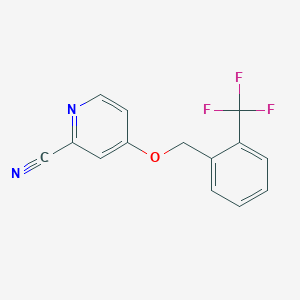
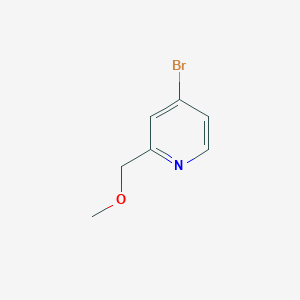




![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

